N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Description
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS: 198127-92-3) is a heterocyclic compound featuring a fully substituted imidazole core with iodine atoms at positions 4 and 5, and a dimethyl sulfonamide group at position 1. This compound is characterized by its high iodine content, which contributes to its distinct electronic and steric properties. Its molecular structure combines the rigidity of the imidazole ring with the electron-withdrawing sulfonamide moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLUKJLHQKEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378425 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198127-92-3 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of Imidazole: Precursor Synthesis
The synthesis begins with the preparation of 4,5-diiodo-1H-imidazole , a critical intermediate. The patent CN112321512A outlines a method to address the poor solubility of raw materials during iodination. Key steps include:
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Formation of Imidazole Sodium : Imidazole reacts with sodium hydroxide (NaOH) under ice-bath cooling to generate imidazole sodium, enhancing reactivity for subsequent iodination.
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Iodination with Elemental Iodine : The intermediate reacts with iodine (I₂) dissolved in tetrahydrofuran (THF), a solvent chosen for its ability to dissolve both ionic and nonpolar species.
The reaction proceeds as follows:
Optimization Insights :
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Solvent Choice : THF improves iodine solubility and reaction homogeneity.
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Temperature Control : Ice-bath cooling prevents side reactions from exothermic iodine addition.
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Stoichiometry : A 1:2 molar ratio of imidazole to iodine ensures complete diiodination.
Sulfonylation to Introduce the Dimethylsulfonamide Group
The second stage involves sulfonylation of 4,5-diiodo-1H-imidazole to introduce the dimethylsulfonamide moiety. While specific details are absent in the provided sources, established sulfonylation protocols for imidazoles suggest the following approach:
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Reaction with Dimethylsulfamoyl Chloride : The intermediate reacts with dimethylsulfamoyl chloride [(CH₃)₂NSO₂Cl] in the presence of a base (e.g., triethylamine) to facilitate sulfonamide bond formation.
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Regioselectivity : The reaction targets the nitrogen at position 1 of the imidazole ring, driven by electronic and steric factors.
The generalized reaction is:
Critical Parameters :
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Base Selection : Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.
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Solvent Compatibility : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility.
Reaction Optimization and Yield Enhancement
Iodination Step Optimization
Data from CN112321512A highlights the impact of reaction conditions on yield (Table 1).
Table 1: Effect of Reaction Parameters on 4,5-Diiodo-1H-Imidazole Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 20–25 |
| Reaction Time (h) | 6 | 4 | 2 |
| Yield (%) | 82 | 75 | 68 |
Findings :
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Lower temperatures (0–5°C) favor higher yields by minimizing iodine sublimation and side reactions.
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Extended reaction times (6 hours) ensure complete diiodination.
Sulfonylation Step Challenges
While experimental data for this step is limited, analogous sulfonylation reactions suggest:
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Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate sulfamoyl chloride activation.
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Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR : Absence of NH protons confirms sulfonamide formation.
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¹³C NMR : Peaks at δ 120–140 ppm correlate with iodinated carbons.
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Mass Spectrometry : Molecular ion peak at m/z 455.85 ([M+H]⁺) aligns with the molecular formula C₅H₆I₂N₃O₂S.
Scalability and Industrial Considerations
Cost-Efficiency
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Iodine Recovery : Implementing iodine recycling systems reduces raw material costs.
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Solvent Reuse : THF and dichloromethane can be distilled and reused.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The iodine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives
Key Observations :
Iodine vs. Chlorine/Nitro Groups : The diiodo substituents in the target compound enhance its molecular weight and polarizability compared to the chloromethyl-nitro derivative in . Iodine’s larger atomic radius may also influence crystal packing and reactivity .
Organosilicon Modifications: The trimethylsilyl-substituted imidazole () exhibits a higher melting point (200–202°C) due to increased van der Waals interactions, contrasting with the target compound’s unrecorded melting point .
Biological Activity
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a compound that has garnered attention due to its structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C7H8I2N2O2S
Molecular Weight : Approximately 358.03 g/mol
Structural Features : The compound contains a sulfonamide group, which is known for its biological significance, particularly in antimicrobial activity. The presence of two iodine atoms enhances its reactivity compared to other imidazole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Sulfonamides are well-documented for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis.
- Antiviral Properties : Similar compounds have shown effectiveness against various viral infections by disrupting viral replication processes.
- Anticancer Activity : Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant inhibition against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 22 |
| Bacillus subtilis | 19 |
These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent .
Antiviral Activity
In vitro studies have shown that imidazole derivatives can inhibit viral replication. For instance, related compounds have been tested against influenza viruses and demonstrated significant antiviral activity by preventing viral entry into host cells .
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties. In a study involving various imidazole compounds, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study 1: Antibacterial Efficacy
In a comparative study of imidazole derivatives against E. coli, this compound exhibited a zone of inhibition comparable to established antibiotics like norfloxacin. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies .
Case Study 2: Antiviral Mechanism
A recent investigation into the antiviral properties of imidazole derivatives highlighted that this compound could effectively inhibit the replication of HIV by disrupting the reverse transcription process. Molecular docking studies revealed strong binding affinities to key viral enzymes .
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodology :
- Precursor Selection : Start with a sulfonamide-functionalized imidazole core (e.g., N,N-dimethyl-1H-imidazole-1-sulfonamide) and introduce iodine via electrophilic substitution. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-iodination .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC or LC-MS .
- Yield Optimization : Adjust stoichiometry (e.g., 2.2 equiv. ICl for diiodination) and reaction time (typically 12–24 hours).
Q. How should crystallographic data for this compound be acquired and interpreted?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Employ the SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve heavy-atom (iodine) positions .
- Validation : Apply the Structure Validation tool in PLATON to check for missed symmetry, twinning, or disorder. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound?
- Methodology :
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?
- Methodology :
- Graph Set Analysis : Map hydrogen bonds (e.g., N–H···O, C–I···π interactions) using Mercury or CrystalExplorer. Calculate bond distances and angles to classify motifs (e.g., R_2$$^2(8) rings) .
- Thermal Stability : Correlate hydrogen-bond strength (via DFT calculations at the B3LYP/6-31G* level) with thermogravimetric analysis (TGA) data to predict decomposition pathways .
Q. How can discrepancies in NMR and X-ray crystallographic data be resolved during structural validation?
- Methodology :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., imidazole ring puckering) that may cause signal splitting at room temperature .
- Twinned Crystals : Apply the TWIN law in SHELXL to refine twinned datasets. Cross-validate with solid-state NMR (ssNMR) to confirm static disorder .
Q. What strategies improve the reproducibility of bioactivity assays involving this compound?
- Methodology :
- Solubility Optimization : Test solvents (DMSO, ethanol, or aqueous buffers) using dynamic light scattering (DLS) to ensure monodisperse solutions.
- Control Experiments : Include a negative control (e.g., unsubstituted imidazole-sulfonamide) to isolate the effect of iodine substituents on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
